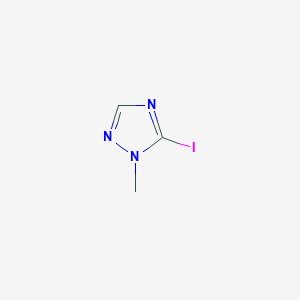

5-Iodo-1-methyl-1h-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFIAJUUPZCTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pKa values of 1-methyl-1,2,4-triazole derivatives

An In-depth Technical Guide Topic: pKa Values of 1-Methyl-1,2,4-Triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in a biological system. For drug development professionals, a thorough understanding of a compound's pKa is indispensable for optimizing its pharmacokinetic and pharmacodynamic profiles.[1][2] This guide focuses on the 1-methyl-1,2,4-triazole scaffold, a privileged structure in medicinal chemistry, and provides a comprehensive overview of the theoretical and practical aspects of determining the pKa values of its derivatives. We delve into the critical role of pKa in influencing drug-like properties, from absorption and distribution to target engagement.[3][4] This document details robust experimental methodologies, primarily potentiometric titration and UV-Vis spectrophotometry, alongside modern computational approaches for pKa prediction. Furthermore, it explores the nuanced effects of various substituents on the basicity of the triazole ring. By synthesizing theoretical principles with actionable protocols and data, this guide serves as a critical resource for scientists aiming to rationally design and develop 1-methyl-1,2,4-triazole-based therapeutic agents with enhanced efficacy and safety profiles.

The Pivotal Role of pKa in Medicinal Chemistry

The extent to which a drug molecule is ionized at a given physiological pH is governed by its pKa value.[4] This ionization state is a master variable that profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its interaction with its biological target.[2][3]

-

Solubility and Permeability: Ionized species are generally more water-soluble, which is crucial for formulation and administration, while neutral, non-ionized forms are more lipophilic and better able to permeate cellular membranes via passive diffusion.[4][5] The pKa dictates the balance between these two states in different pH environments, such as the stomach (pH ~1.5-3.5) and the small intestine (pH ~6.0-7.5).

-

Target Binding: Many drug-target interactions, such as those in enzyme active sites or receptor binding pockets, rely on specific electrostatic interactions like salt bridges.[3] The ability to form these bonds is directly dependent on the protonation state of the drug molecule, which is determined by its pKa.

-

Off-Target Effects: The basicity of a compound can be linked to undesirable off-target activities. For instance, highly basic compounds are often associated with a higher risk of inhibiting the hERG potassium channel, which can lead to cardiac arrhythmias.[3][5] Tuning the pKa of a lead compound is a common strategy to mitigate such liabilities.

-

Pharmacokinetics: The volume of distribution (Vd) and clearance pathways of a drug are also influenced by its ionization state. Generally, basic compounds tend to have a larger Vd, while acidic molecules often exhibit smaller values.[5]

A comprehensive understanding and precise determination of pKa are, therefore, not merely academic exercises but foundational pillars of modern, rational drug design.[1]

The 1-Methyl-1,2,4-Triazole Scaffold: Acid-Base Fundamentals

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.[6] This scaffold is a common feature in many successful drugs, including the antifungal agent fluconazole.[7] The nitrogen atoms impart basic properties to the ring system. The parent, unsubstituted 1H-1,2,4-triazole is amphoteric; it can be protonated (pKa of the conjugate acid is ~2.19-2.45) or deprotonated (pKa of the N-H proton is ~10.26).[6][7][8]

In 1-methyl-1,2,4-triazole, the methylation at the N1 position removes the acidic N-H proton, leaving only the basic pyridine-like nitrogen atoms at positions 2 and 4. These nitrogens are the primary sites of protonation. The parent 1-methyl-1,2,4-triazole is a weak base, with a predicted pKa of approximately 3.30 for its conjugate acid.[9] This inherent basicity is a key characteristic that medicinal chemists can modulate through the introduction of various substituents on the triazole ring.

Methodologies for pKa Determination

The accurate determination of pKa values can be achieved through a combination of experimental and computational methods. The synergy between these approaches provides the most reliable ionization profiles for drug candidates.[1]

Experimental Approaches

Potentiometric Titration

This is considered the gold-standard method for pKa determination due to its high precision and accuracy.[10][11] The principle involves titrating a solution of the compound with a standardized acid or base and monitoring the resulting change in pH with a calibrated electrode. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[12]

Protocol: pKa Determination by Potentiometric Titration

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[12]

-

Sample Preparation: Prepare a solution of the 1-methyl-1,2,4-triazole derivative with a known concentration, typically between 1-10 mM. To ensure solubility, a co-solvent like methanol may be used, but it's important to note this can slightly alter the aqueous pKa.[10] The final concentration should be at least 10⁻⁴ M to detect a significant change in the titration curve.[12]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[12] This minimizes variations in activity coefficients.

-

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) before and during the titration. This is critical to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[12][13]

-

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined by finding the pH at the half-equivalence point or by using derivative plots (e.g., the second derivative) to precisely locate the inflection point.[13] Specialized software can also be used for calculation.[14][15]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is an excellent alternative to potentiometry, especially for compounds with low solubility or when only small sample quantities are available.[10] It requires the compound to have a chromophore near the ionizable center, such that the protonated and deprotonated forms exhibit different UV-Vis absorption spectra.[10] The pKa is determined by measuring the absorbance at a specific wavelength across a series of buffers with known pH values.[14]

Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (fully protonated) and highly alkaline (fully deprotonated) solutions to identify the analytical wavelength(s) where the difference in molar absorptivity between the two species is maximal.

-

Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2 pH units.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant amount of this stock solution to each buffer to create a series of solutions with constant total drug concentration but varying pH.

-

Spectral Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s).[16]

-

Data Analysis: Plot the measured absorbance against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to calculate the pKa. The pKa corresponds to the pH at the inflection point of the curve.[14][16]

Computational Approaches

In silico pKa prediction has become an indispensable tool in early-stage drug discovery, allowing for the high-throughput screening of virtual libraries.[1] These methods, while generally less accurate than experimental determination, provide valuable estimations for prioritizing compounds for synthesis.

Methods often involve quantum mechanical calculations, such as Density Functional Theory (DFT) or semi-empirical methods (e.g., PM7, RM1), to calculate the free energy change of the protonation/deprotonation reaction via a thermodynamic cycle.[17][18] The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to account for solvent effects (e.g., Polarizable Continuum Model - PCM).[19]

Substituent Effects on the pKa of 1-Methyl-1,2,4-Triazole Derivatives

The basicity of the 1-methyl-1,2,4-triazole ring can be finely tuned by introducing substituents at the C3 and C5 positions. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—alter the electron density on the ring nitrogens, thereby influencing their ability to accept a proton.

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -CH₂CH₃) or alkoxy (-OCH₃) groups donate electron density to the ring through inductive effects. This increases the electron density on the pyridine-like nitrogens, making them more basic and thus increasing the pKa of the conjugate acid.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) pull electron density away from the ring through inductive and/or resonance effects.[20] This destabilizes the positive charge in the protonated form, making the compound less basic and thus decreasing the pKa .[20]

Caption: Influence of substituents on the pKa of the 1-methyl-1,2,4-triazole core.

Table 1: Predicted pKa Values of Selected 1-Methyl-1,2,4-Triazole Derivatives

| Substituent at C3 | Substituent at C5 | Electronic Effect | Predicted pKa (Conjugate Acid) |

| -H | -H | Reference | ~3.3[9] |

| -CH₃ | -H | Electron-Donating (Inductive) | > 3.3 |

| -NH₂ | -H | Electron-Donating (Resonance) | > 3.3 |

| -Cl | -H | Electron-Withdrawing (Inductive) | < 3.3 |

| -CN | -H | Electron-Withdrawing (Inductive & Resonance) | < 3.3 |

| -NO₂ | -H | Strong Electron-Withdrawing | << 3.3 |

Note: The values presented are relative estimations to illustrate electronic trends. Actual pKa values require experimental determination or high-level computation.

Conclusion and Future Outlook

The pKa of 1-methyl-1,2,4-triazole derivatives is a critical parameter that governs their suitability as drug candidates. A disciplined, data-driven approach to understanding and modulating this property is essential for success in medicinal chemistry. This guide has outlined the fundamental importance of pKa and provided robust, validated protocols for its determination using both experimental and computational techniques. The principles of substituent effects offer a clear rationale for tuning the basicity of the triazole core to optimize ADME and safety profiles.

As drug discovery continues to evolve, the integration of high-throughput experimental pKa determination with increasingly accurate in silico prediction models will accelerate the design-make-test-analyze cycle. This synergy will empower researchers to develop novel 1-methyl-1,2,4-triazole-based therapeutics with greater precision and a higher probability of clinical success.

References

- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- Pion. (2023, December 13). What is pKa and how is it used in drug development?

- Kırık, B. (2025, August 6). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods.

- Islamoglu, F., Kahveci, B., Özil, M., Akyüz, E., Menteşe, E., & Ekinci, A. P. (n.d.). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Asian Journal of Chemistry.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- Bahçeci, Ş., et al. (n.d.). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules.

- ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.

- İslamoğlu, F., & Yılmaz, İ. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 31(1), 38-46.

- Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456.

- Journal of Chemical Education. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- ChemicalBook. (n.d.). 1-METHYL-1,2,4-TRIAZOLE CAS#: 6086-21-1.

- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- ResearchGate. (2025, August 6). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions.

- ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Chen, Y., et al. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega.

- ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.

- ScienceDirect. (n.d.). Product Class 14: 1,2,4-Triazoles.

- ResearchGate. (n.d.). Determination of the pKa Values of Some 1,2,4-triazole Derivatives by the Quantum Chemical Methods.

- Priefer, R., & Tummala, S. (2026, February 12). A systematic review of various pKa determination techniques. Journal of Pharmaceutical and Biomedical Analysis.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- Chemistry LibreTexts. (2014, July 23). The Effect of Substituents on pKa.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2025, April 23). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd.

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. 1-METHYL-1,2,4-TRIAZOLE CAS#: 6086-21-1 [m.chemicalbook.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. ovid.com [ovid.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. orientjchem.org [orientjchem.org]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note & Protocol: Direct C-H Iodination of 1-Methyl-1,2,4-Triazole

Introduction: The Strategic Value of Iodinated Triazoles in Synthesis

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1] The functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery and development.[2][3] Direct C-H activation, an atom-economical strategy, offers an elegant and efficient pathway to introduce new functionalities.

This document provides a detailed protocol for the direct C-H iodination of 1-methyl-1,2,4-triazole. Iodinated heterocycles are exceptionally versatile synthetic intermediates, primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that enable the rapid construction of complex molecular architectures.[4] However, the 1,2,4-triazole ring is an electron-deficient system, which presents a significant challenge for classical electrophilic substitution reactions.[5][6] Standard iodinating reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS) are often insufficiently reactive to functionalize such electron-poor rings.[5]

The following protocol overcomes this hurdle by employing an oxidative system to generate a highly potent electrophilic iodine species ("I+"), enabling the efficient and regioselective iodination at the C5 position of the 1-methyl-1,2,4-triazole ring.

Reaction Principle: Overcoming Electron Deficiency via Oxidative Iodination

The foundational mechanism for this transformation is Electrophilic Aromatic Substitution (SEAr).[4] The process can be dissected into three critical stages:

-

Generation of a Potent Iodine Electrophile: Due to the low reactivity of molecular iodine, an oxidizing agent is required to generate a more powerful electrophilic species, often represented as I⁺.[7][8] This "I⁺" equivalent is highly reactive and capable of attacking the electron-deficient triazole ring.

-

Nucleophilic Attack and Formation of the σ-Complex: The π-system of the 1-methyl-1,2,4-triazole ring attacks the electrophilic iodine species. This attack preferentially occurs at the C5 position, the most nucleophilic carbon in the ring, to form a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This step is typically the rate-determining step of the reaction.[4]

-

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the C5 position of the σ-complex, collapsing the intermediate and restoring the aromaticity of the triazole ring to yield the final product, 5-iodo-1-methyl-1,2,4-triazole.

Alternative mechanisms for electrophilic substitution in azoles can also involve initial deprotonation at the C-H bond due to the electron-withdrawing effect of the pyridine-type nitrogens, followed by reaction with the electrophile.[9]

Visualizing the Reaction Mechanism

Caption: Proposed mechanism for direct C-H iodination.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the iodination of electron-deficient heterocycles.[5][6] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Reagents

-

1-Methyl-1,2,4-triazole (≥98% purity)

-

Iodine (I₂) (≥99.8% purity, crystalline)

-

Ammonium persulfate ((NH₄)₂S₂O₈) (≥98% purity)

-

Acetonitrile (MeCN) (Anhydrous, ≥99.8%)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) (HPLC grade)

-

Hexanes (HPLC grade)

-

Silica gel (for column chromatography, 230-400 mesh)

Equipment

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1,2,4-triazole (1.0 mmol, 83.1 mg) in anhydrous acetonitrile (10 mL).

-

Addition of Reagents: To the stirred solution, add molecular iodine (I₂) (1.2 mmol, 305 mg). Stir for 5 minutes at room temperature to allow for dissolution.

-

Initiation of Reaction: Add ammonium persulfate ((NH₄)₂S₂O₈) (1.5 mmol, 342 mg) to the mixture in one portion.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent system). The starting material and product can be visualized under UV light or by staining with potassium permanganate.

-

Reaction Quench: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully quench the excess iodine by adding saturated aqueous sodium thiosulfate solution dropwise until the dark brown color of iodine disappears, resulting in a pale yellow or colorless solution.

-

Work-up and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Add ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL) to neutralize any acids formed.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing polarity) to afford the pure 5-iodo-1-methyl-1,2,4-triazole.

Data Summary and Visualization

Table of Reaction Parameters

| Parameter | Recommended Condition | Rationale / Notes |

| Substrate | 1-Methyl-1,2,4-triazole | An electron-deficient heterocycle. |

| Iodine Source | Molecular Iodine (I₂) | Readily available and stable iodine source.[7] |

| Oxidant | Ammonium Persulfate | Generates the highly reactive iodinating species.[6] |

| Stoichiometry (Substrate:I₂:Oxidant) | 1 : 1.2 : 1.5 | Excess of iodine and oxidant ensures complete conversion. |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for dissolving reagents. |

| Temperature | Room Temperature (~25 °C) | Mild conditions prevent potential degradation. |

| Reaction Time | 12-24 hours | Monitor by TLC for optimal endpoint. |

| Expected Yield | 60-85% | Yields can vary based on purity of reagents and technique. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Application Notes: Ensuring Success and Trustworthiness

-

Rationale for Oxidant Choice: The use of a persulfate oxidant is critical. 1-methyl-1,2,4-triazole's electron-deficient nature renders it inert to I₂ alone. The oxidant generates the necessary "I⁺" electrophile, which is potent enough to engage in the SEAr reaction.[7][8] In some systems, a silver salt catalyst (e.g., AgNO₃ or Ag₂SO₄) can further enhance the generation of the electrophilic iodine species, although it may not be necessary for this substrate.[5][6]

-

Regioselectivity Explained: Iodination is expected to occur exclusively at the C5 position. This is the only C-H bond on the triazole ring and is positioned between two nitrogen atoms. While the nitrogen atoms are electron-withdrawing, the lone pair on the N4 nitrogen can donate into the ring, making the C5 position the most activated (or least deactivated) site for electrophilic attack.

-

Troubleshooting Guide:

-

No Reaction or Low Conversion: Ensure reagents are anhydrous and of high purity. If conversion remains low, consider gently heating the reaction to 40-50 °C or using a stronger oxidizing system. However, be cautious as higher temperatures can lead to decomposition.

-

Formation of Multiple Products: If poly-iodination or other side products are observed (unlikely for this substrate but possible), reduce the equivalents of iodine used to be closer to stoichiometric (e.g., 1.05 eq).

-

Difficult Purification: If the product is difficult to separate from the starting material, adjust the polarity of the chromatography eluent system or consider using a different stationary phase.

-

References

-

Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications. Available at: [Link]

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at: [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]

-

I2 and Electrophilic I+ reagents. Wordpress. Available at: [Link]

-

Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. ResearchGate. Available at: [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]

-

Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds. Enlighten Theses. Available at: [Link]

-

Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole. PubMed. Available at: [Link]

-

16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Available at: [Link]

-

Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. ResearchGate. Available at: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

-

Alternative mechanisms of electrophilic substitution in azole series. ResearchGate. Available at: [Link]

-

Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. Available at: [Link]

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Semantic Scholar. Available at: [Link]

-

The Significance of Triazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Research Square. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available at: [Link]

-

Hypervalent iodine reagents for heterocycle synthesis and functionalization. ResearchGate. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of highly potent triazole derivatives with broad-spectrum antifungal activity based on Iodiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis of 1-Methyl-1,2,4-triazole-5-carbaldehyde via Iodine-Metal Exchange

Executive Summary

This guide details the synthesis of 1-methyl-1,2,4-triazole-5-carbaldehyde utilizing a 5-iodo precursor . While direct C5-lithiation of 1-methyl-1,2,4-triazole is possible, the use of the 5-iodo precursor via halogen-metal exchange offers superior regiocontrol and scalability. This document outlines two distinct protocols:

-

Method A (Recommended): Magnesium-Halogen Exchange using Turbo Grignard (

-PrMgCl·LiCl), offering enhanced safety and functional group tolerance. -

Method B (Traditional): Lithium-Halogen Exchange using

-BuLi, suitable for small-scale, cryogenic discovery synthesis.

Strategic Analysis: Why the 5-Iodo Precursor?

The 1,2,4-triazole ring is a critical pharmacophore in medicinal chemistry (e.g., antifungal azoles, kinase inhibitors). Introducing an aldehyde at the C5 position creates a "linchpin" intermediate for diverse downstream functionalization (reductive aminations, Olefinations).

Mechanistic Advantage

Direct deprotonation of 1-methyl-1,2,4-triazole with

By starting with 5-iodo-1-methyl-1,2,4-triazole , we utilize Halogen-Metal Exchange , which is kinetically faster than proton transfer. This ensures:

-

Exclusive Regioselectivity: The metal inserts exactly where the iodine was located.

-

Milder Conditions: Particularly with the Magnesium route, the reaction does not require cryogenic (-78 °C) conditions.

Protocol A: Turbo Grignard Exchange (Recommended)

Target Audience: Process Chemists, Scale-up Teams.

Key Reagent: Isopropylmagnesium chloride – Lithium chloride complex (

Rationale

Knochel’s "Turbo Grignard" reagent breaks polymeric magnesium aggregates, increasing the rate of exchange while maintaining a lower basicity than alkyl lithiums. This prevents "dance" reactions (anion migration) and allows operation at 0 °C to -20 °C.

Materials

-

Substrate: 5-iodo-1-methyl-1H-1,2,4-triazole (1.0 equiv)

-

Reagent:

-PrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv) -

Electrophile:

-Dimethylformamide (DMF) (anhydrous, 1.5 equiv) -

Solvent: Tetrahydrofuran (THF), anhydrous

-

Quench: Saturated aq.

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Charge the flask with 5-iodo-1-methyl-1,2,4-triazole (e.g., 10 mmol) and anhydrous THF (concentration ~0.5 M).

-

Cooling: Cool the solution to -20 °C using an acetone/dry ice bath or cryostat.

-

Note: While -20 °C is standard, this exchange often proceeds at 0 °C. For the first run, maintain -20 °C to ensure control.

-

-

Exchange: Dropwise add

-PrMgCl·LiCl (1.1 equiv) over 15 minutes.-

Observation: A color change (often to yellow/orange) may occur.

-

-

Incubation: Stir at -20 °C for 30–60 minutes.

-

IPC (In-Process Control): Quench a 50 µL aliquot with

or

-

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise. The reaction is exothermic; maintain internal temperature below -10 °C.

-

Warming: Allow the mixture to warm to 0 °C over 1 hour.

-

Quench: Carefully add saturated aq.

. -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

Protocol B: Lithium-Halogen Exchange (Traditional)

Target Audience: Discovery Chemists, Small Scale (<1g).

Key Reagent:

Rationale

Lithium-halogen exchange is extremely fast (seconds to minutes).[6] It requires strict cryogenic control (-78 °C) to prevent the triazole ring from opening or the anion from reacting with the THF solvent.

Step-by-Step Procedure

-

Setup: Flame-dry a flask under Argon atmosphere.

-

Dissolution: Dissolve 5-iodo-1-methyl-1,2,4-triazole in THF (0.2 M).

-

Cryogenic Cooling: Cool strictly to -78 °C (Dry ice/Acetone).

-

Exchange: Add

-BuLi (1.6 M in hexanes, 1.05 equiv) dropwise down the side of the flask to pre-cool the reagent.-

Critical: Addition must be slow to prevent localized heating.

-

-

Reaction: Stir for only 15–30 minutes at -78 °C. Extended stirring is detrimental.

-

Trapping: Add DMF (2.0 equiv) rapidly (but controlled) at -78 °C.

-

Quench: Add acetic acid (2 equiv) or solid

before removing the cooling bath. -

Workup: Warm to room temperature, dilute with water, and extract with DCM or EtOAc.

Data & Comparison

| Parameter | Method A (Turbo Grignard) | Method B (Lithium) |

| Active Species | Triazolyl-MgCl[7]·LiCl | Triazolyl-Li |

| Temperature | -20 °C to 0 °C | -78 °C (Strict) |

| Reaction Time | 30–60 min (Exchange) | 10–20 min (Exchange) |

| Scalability | High (kg scale feasible) | Low (Exotherm risks) |

| Safety Profile | Moderate | High Risk (Pyrophoric reagent) |

| Typical Yield | 75–85% | 60–75% |

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the conversion of the iodide to the aldehyde via the magnesiate intermediate.

Caption: Mechanistic pathway for the Turbo Grignard mediated formylation.

Figure 2: Experimental Workflow (Method A)

A step-by-step decision tree for the laboratory execution.

Caption: Operational workflow for the synthesis using the Turbo Grignard protocol.

Purification & Troubleshooting

Purification Strategy

Triazole aldehydes are polar and can form hydrates in the presence of water.

-

Extraction: Use Ethyl Acetate (EtOAc).[2] Avoid chlorinated solvents if the product is highly water-soluble, as they partition poorly.

-

Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: 0–10% Methanol in Dichloromethane (DCM) or 50–100% EtOAc in Hexanes.

-

Tip: If the aldehyde sticks to the column, add 1% Triethylamine to the eluent, though triazoles are generally stable.

-

Common Pitfalls

-

Low Yield (Method A): Often caused by moisture in the THF or "old" Grignard reagent. Titrate the

-PrMgCl·LiCl before use. -

Starting Material Recovery: Incomplete exchange. Ensure the reaction runs for at least 30 mins at -20 °C.

-

Over-alkylation: Adding the Grignard too fast at temperatures > 0 °C can cause the active species to attack unreacted starting material (Wurtz-type coupling), though this is rare with iodides.

References

-

Knochel, P., et al. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

-

Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). "Progress and developments in the turbo Grignard reagent i-PrMgCl[1]·LiCl: a ten-year journey." Chemical Communications.[1]

-

Xu, Y., et al. (2010).[8] "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives." The Journal of Organic Chemistry.

-

Common Organic Chemistry. (n.d.). "Lithium-Halogen Exchange Protocols."[1][5]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]

- 3. Buy 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | 99651-37-3 [smolecule.com]

- 4. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

C-N bond formation using 5-iodo-1-methyl-1,2,4-triazole (Buchwald-Hartwig)

Application Note: High-Efficiency C-N Bond Formation with 5-Iodo-1-methyl-1,2,4-triazole

Part 1: Strategic Analysis & Chemical Logic

The Challenge: "The Nitrogen Trap"

Coupling amines to 5-iodo-1-methyl-1,2,4-triazole presents a unique set of challenges compared to standard aryl halides. The 1,2,4-triazole ring is electron-deficient, making the C5 position susceptible to nucleophilic attack, but the primary hurdle in transition-metal catalysis is catalyst poisoning .

-

Coordination Competition: The N2 and N4 nitrogens of the triazole ring are potent sigma-donors. They can displace phosphine ligands from the Palladium (Pd) center, forming unreactive "Pd-sink" complexes.

-

Electronic Deactivation: The electron-poor nature of the ring can make the oxidative addition of the C-I bond facile, but it renders the subsequent reductive elimination step sluggish, especially with electron-poor amines.

-

Instability: 5-Iodo-1,2,4-triazoles are prone to hydrodehalogenation (loss of Iodine) if the catalytic cycle stalls.

The Solution: Ligand-Controlled Steric Bulk

To overcome these hurdles, we utilize Third-Generation Buchwald Precatalysts or Bulky NHC (N-Heterocyclic Carbene) systems.

-

Ligand Choice: We prioritize

BuBrettPhos or BrettPhos . These ligands possess immense steric bulk that prevents the triazole nitrogens from coordinating to the Pd center. Furthermore, they are electron-rich, facilitating the oxidative addition of the C-I bond. -

Precatalyst Strategy: Using Pd(dba)

is risky due to slow ligand exchange. We employ

Part 2: Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Reaction Class: Cross-Coupling / Buchwald-Hartwig Amination Scale: 1.0 mmol (Adaptable to gram-scale)

Reagents:

-

Substrate: 5-Iodo-1-methyl-1,2,4-triazole (1.0 equiv, 209 mg)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst:

BuBrettPhos Pd G3 (2.0 mol%, 17 mg) -

Base: Sodium tert-butoxide (NaO

Bu) (1.5 equiv, 144 mg)-

Alternative for base-sensitive substrates: LiHMDS (2.2 equiv)[1]

-

-

Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

-

Inert Atmosphere Setup:

-

Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen. Crucial: Moisture inhibits the active catalyst.

-

-

Solids Addition:

-

Charge the vial with 5-iodo-1-methyl-1,2,4-triazole, NaO

Bu, and -

Note: If a glovebox is unavailable, weigh reagents quickly in air and purge the vial with inert gas for 15 minutes immediately after capping.

-

-

Liquids Addition:

-

Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

Add the liquid amine via microliter syringe. (If the amine is solid, add it in Step 2).

-

-

Reaction:

-

Seal the vessel with a crimp cap (PTFE/Silicone septum).

-

Place in a pre-heated heating block at 60–80 °C .

-

Insight: While aryl chlorides often require 100 °C+, the 5-iodo-triazole is highly reactive. Lower temperatures (60 °C) minimize reductive deiodination side-products.

-

Stir vigorously (800 rpm) for 4–12 hours.

-

-

Monitoring:

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (SiO

). -

Eluent: DCM/MeOH gradient (0-10%) or Ethyl Acetate/Hexanes (depending on amine polarity). Triazoles are polar; consider using 1% Et

N in the eluent to prevent streaking.

-

Part 3: Data & Optimization Guide

Catalyst System Comparison

The following table summarizes the efficiency of different systems for coupling morpholine with 5-iodo-1-methyl-1,2,4-triazole.

| Entry | Catalyst System | Base | Temp (°C) | Yield (%) | Notes |

| 1 | NaO | 60 | 92% | Optimal. Clean conversion. | |

| 2 | BrettPhos Pd G3 | NaO | 80 | 85% | Good for primary amines. |

| 3 | Pd(OAc) | Cs | 100 | 45% | Significant deiodination observed. |

| 4 | Pd(PPh | K | 110 | <10% | Catalyst poisoning by triazole. |

| 5 | PEPPSI-IPr (NHC) | KO | 80 | 78% | Viable alternative to phosphines. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to bulky NHC ligands (e.g., Pd-PEPPSI-IPent) or increase catalyst loading to 5 mol%. |

| De-iodinated Product | Slow Reductive Elimination | Lower temperature to 50°C; Switch solvent to Toluene (non-polar solvents can accelerate elim. in some cases). |

| Starting Material Intact | Oxidative Addition Failure | Ensure inert atmosphere is rigorous; trace oxygen kills the active Pd(0). |

Part 4: Mechanism & Workflow Visualization

Catalytic Cycle: The "Bulky Ligand" Effect

This diagram illustrates how the bulky ligand (

Caption: Catalytic cycle highlighting the critical role of bulky ligands in preventing N4-coordination (Poisoning).

Experimental Workflow

Caption: Step-by-step bench workflow for the amination protocol.

References

-

Gribanov, P. S., et al. (2022). "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles." Molecules, 27(6), 1999. [Link]

- Context: Establishes the viability of coupling 5-halo-triazoles using bulky NHC/Phosphine ligands.

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(3), 832–835.[1] [Link]

- Context: The foundational work defining BuBrettPhos as the superior ligand for nitrogen-rich 5-membered heterocyclic halides.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. [Link]

- Context: Comprehensive guide on ligand selection logic used in this protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation of 5-Iodo-1-methyl-1,2,4-triazole

Executive Summary

Welcome to the technical support hub for functionalizing 5-iodo-1-methyl-1,2,4-triazole . This substrate presents a classic "privileged but problematic" scaffold in medicinal chemistry. The electron-deficient nature of the triazole ring, combined with the labile C5–I bond, makes it highly susceptible to protodehalogenation (hydrodehalogenation) during Palladium (Pd) catalysis.

When you observe the formation of 1-methyl-1,2,4-triazole (the "H-product") instead of your desired cross-coupling product, the catalytic cycle is diverting into a reductive pathway. This guide provides the mechanistic insight and experimental protocols to shut down this side reaction and restore productive coupling.

Diagnostic Hub: Troubleshooting & FAQs

Q1: Why is my iodine disappearing and being replaced by hydrogen?

A: This is a kinetic competition between transmetalation (productive) and dehalogenation (destructive).

The 5-iodo-1,2,4-triazole undergoes rapid oxidative addition to Pd(0) because the carbon-halogen bond is weakened by the electron-poor heterocycle. However, the resulting electrophilic Pd(II) intermediate is fragile. If the transmetalation step (transfer of your coupling partner) is slow, the Pd(II) species will find a hydride source (

Common Culprits:

-

Solvents: DMF, DMA, and alcohols are excellent hydride donors at high temperatures.

-

Bases: Alkoxide bases (e.g., NaOMe, NaOtBu) can undergo

-hydride elimination to generate Pd-H species. -

Trace Water: In the presence of certain bases, water acts as a proton source for the electron-rich Pd-Ar intermediate.

Q2: I’m using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3 / DMF). Why isn't it working?

A: This "classic" system is often fatal for 5-iodo-triazoles.

-

Pd(PPh3)4 is thermally unstable and releases PPh3, which is not bulky enough to prevent side reactions.

-

DMF decomposes to form dimethylamine and CO; it also acts as a reductant (hydride source).

-

Slow Transmetalation: PPh3 ligands do not accelerate the transmetalation step enough to outcompete dehalogenation.

The Fix: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (Pd-PEPPSI). These facilitate rapid oxidative addition and transmetalation, leaving no time for the Pd intermediate to degrade.

Q3: How do I determine if the source of hydrogen is the solvent or the base?

A: Run a Deuterium Labeling Control Experiment .

-

Test A: Run the reaction in deuterated solvent (e.g., DMF-

). If the product incorporates deuterium, the solvent is the hydride source. -

Test B: Use a deuterated base or additive (

). If D is incorporated, the mechanism is likely protonolysis of the Pd-Aryl bond.

Mechanistic Visualization

Understanding the diversion point is critical for optimization. The diagram below maps the Productive Cycle (Green) vs. the Dehalogenation Cycle (Red).

Figure 1: Kinetic competition between productive cross-coupling (Green) and destructive dehalogenation (Red). To win, the Green path must be faster.

Optimization Protocols

Protocol A: The "High-Speed" Suzuki Coupling

Best for: 5-iodo-1-methyl-1,2,4-triazole + Aryl Boronic Acids

This protocol uses XPhos , a ligand designed to accelerate transmetalation, and a non-nucleophilic base to minimize hydride formation.

| Component | Recommendation | Function |

| Catalyst | Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%) | XPhos creates a monolithic Pd(0) species that is highly active but sterically crowded, preventing side reactions. |

| Alternative | XPhos Pd G3 or G4 (Pre-catalyst) | Ensures precise 1:1 Pd:Ligand ratio and easy activation. |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Avoids DMF/DMA. These non-polar solvents suppress the solubility of hydride-donating impurities. |

| Base | K3PO4 (3.0 equiv) | Anhydrous phosphate is superior to carbonate; it buffers the reaction without acting as a reductant. |

| Temp | 80–100 °C | Sufficient for activation but below the decomposition threshold of the triazole-Pd intermediate. |

Step-by-Step Procedure:

-

Charge a reaction vial with 5-iodo-1-methyl-1,2,4-triazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (2-4 mol%).

-

Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling and catalyst death).

-

Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

-

Heat to 90 °C for 2–4 hours.

-

QC Check: Monitor by LCMS. If dehalogenation >5%, lower temp to 70 °C and increase catalyst loading.

Protocol B: The "Robust" Sonogashira Coupling

Best for: 5-iodo-1-methyl-1,2,4-triazole + Terminal Alkynes

Dehalogenation is rampant in Sonogashira due to the presence of Cu(I) and amine bases.

| Component | Recommendation | Function |

| Catalyst | PdCl2(PPh3)2 (5 mol%) | Robust Pd(II) source. |

| Co-Catalyst | CuI (Avoid if possible, or keep <2 mol%) | Copper accelerates reaction but also promotes alkyne dimerization and dehalogenation. |

| Base/Solvent | Triethylamine (TEA) / THF (1:1) | Use TEA as both base and co-solvent. Avoid secondary amines (e.g., diethylamine) which are better hydride donors. |

| Additive | Slow Addition of Alkyne | Keep alkyne concentration low to prevent catalyst poisoning. |

Step-by-Step Procedure:

-

Dissolve 5-iodo-1-methyl-1,2,4-triazole (1.0 equiv) and PdCl2(PPh3)2 (5 mol%) in degassed THF/TEA (1:1).

-

Add CuI (2 mol%) last.

-

Add the terminal alkyne (1.2 equiv) dropwise over 30 minutes at Room Temperature.

-

Note: If dehalogenation persists, switch to "Copper-Free Sonogashira" using Pd(OAc)2 / XPhos / Cs2CO3 in MeCN at 60 °C.

Decision Tree for Troubleshooting

Use this logic flow to diagnose persistent issues with your specific substrate batch.

Figure 2: Step-by-step diagnostic logic to isolate the cause of dehalogenation.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments.[1][2] Retrieved from [Link]

-

Li, H., et al. (2015).[1] Palladium-Catalyzed Cross-Coupling of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles.[3] Organic Letters, 17(14), 3616-3619. (Contextual citation for iodo-triazole reactivity).

-

Bardér, T. E., et al. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Foundational text on bulky ligands preventing dehalogenation).

Sources

Separation of N1-methyl and N2-methyl 5-iodo-1,2,4-triazole isomers

Subject: Troubleshooting Guide for the Separation & Identification of N1- vs. N2-Methylated 5-Iodo-1,2,4-Triazole Isomers Ticket ID: #TRZ-ISO-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Challenge

The methylation of 5-iodo-1,2,4-triazole (which exists in tautomeric equilibrium with 3-iodo-1,2,4-triazole) typically yields a mixture of regioisomers. The presence of the iodine atom introduces steric and electronic factors that complicate the standard N1/N2 selectivity ratios observed in unsubstituted triazoles.

The Problem: These isomers possess similar polarities, making separation via standard flash chromatography difficult. Furthermore, distinguishing them by 1H NMR alone is risky due to the lack of coupling partners on the triazole ring (only one C-H proton remains).

The Solution: This guide provides a definitive NOESY-based identification protocol and an optimized chromatographic workflow to separate the two primary isomers:

-

1-Methyl-3-iodo-1,2,4-triazole (The "Distal" Isomer)

-

1-Methyl-5-iodo-1,2,4-triazole (The "Proximal" Isomer)

Diagnostic & Identification Protocol (NMR)

Use this module to confirm which isomer is which before attempting large-scale separation.

The "NOESY Smoking Gun"

The most reliable method to distinguish the isomers is measuring the Nuclear Overhauser Effect (NOE) between the newly added N-Methyl protons and the remaining Ring Proton (C-H) .

| Feature | Isomer A: 1-Methyl-3-iodo | Isomer B: 1-Methyl-5-iodo |

| Structure | Methyl is at N1; Iodine is at C3. | Methyl is at N1; Iodine is at C5. |

| Geometry | The Methyl group is adjacent to the C5-Proton. | The Methyl group is adjacent to the C5-Iodine. |

| NOESY Signal | STRONG Correlation (N-Me ↔ C-H) | NO Correlation (N-Me is far from C-H) |

| 13C Shift (C-I) | Typically ~100-110 ppm | Typically shifted downfield due to vicinal N-Me |

Visual Logic Tree (NMR Assignment)

Figure 1: Decision tree for assigning regiochemistry using NOESY NMR correlations.

Separation Strategy (Chromatography)

The isomers have similar Rf values on silica, often overlapping. Standard gradients (0-100% EtOAc) often fail.

Optimized Flash Chromatography Protocol

Stationary Phase: High-Performance Spherical Silica (20-40 µm) is recommended over irregular silica. Mobile Phase Additive: The triazole nitrogen can interact with silanols, causing peak tailing. Add 1% Triethylamine (TEA) to your mobile phase to sharpen peaks.

Method A: The "Isocratic Hold" (Recommended)

-

Equilibration: 100% Hexanes (with 1% TEA).

-

Loading: Dry load on Celite. Liquid loading in DCM often broadens bands.

-

Gradient:

-

0% to 20% EtOAc over 5 CV (Column Volumes).

-

HOLD at 20-25% EtOAc for 10 CV. (This is where separation occurs).[1]

-

Ramp to 50% EtOAc to elute the second isomer.

-

Method B: Recrystallization (For Scale-Up)

If chromatography is insufficient for >98% purity, exploit the melting point differences.

-

Solvent System: Ethanol/Water or Toluene/Hexane.

-

Observation: The 1-methyl-3-iodo isomer (symmetrical distribution of mass) often has a higher melting point and crystallizes first. The 1-methyl-5-iodo isomer (sterically crowded) is more soluble and remains in the mother liquor.

Synthesis Optimization (Prevention)

Why separate if you can direct the synthesis?

To maximize the yield of the desired isomer, adjust your base and solvent.

| Variable | Condition for 1,3-Isomer (Distal) | Condition for 1,5-Isomer (Proximal) |

| Base | K2CO3 / Acetone (Thermodynamic control) | NaH / THF (Kinetic control) |

| Mechanism | Reversible alkylation allows the sterically less hindered 1,3-isomer to dominate. | Irreversible deprotonation creates a tight ion pair; alkylation may occur at the more accessible N1 (leading to 1,5 depending on coordination). |

| Temp | Reflux | 0°C to Room Temp |

Troubleshooting & FAQs

Q1: I see three spots on my TLC. What is the third one?

-

Diagnosis: This is likely the quaternized salt (1,4-dimethyl-5-iodo-1,2,4-triazolium) or the N4-alkylated product (rare but possible).

-

Fix: Quaternary salts stay on the baseline in Hex/EtOAc. Flush the column with 10% MeOH/DCM to remove them. Check stoichiometry; avoid excess Methyl Iodide.

Q2: My NMR shows a mixture of peaks that change ratio over time.

-

Diagnosis: 1,2,4-triazoles can undergo thermal rearrangement (the "Dimroth rearrangement" type logic, though less common in simple alkylations) or acid-catalyzed equilibration.

-

Fix: Ensure your CDCl3 is acid-free (filter through basic alumina). Traces of acid can protonate the triazole, shifting the equilibrium or broadening peaks.

Q3: Which isomer elutes first?

-

General Rule: The 1-methyl-3-iodo (distal) isomer is generally less polar (higher Rf) than the 1-methyl-5-iodo isomer.

-

Reasoning: The 1-methyl-5-iodo isomer has a large iodine atom adjacent to the methyl group, which can distort the ring planarity and expose the dipole moment more to the silica stationary phase. Always confirm with NOESY as described in Module 2.

Workflow Visualization

Figure 2: Recommended workflow for processing the crude reaction mixture.

References

-

Regioselectivity in Triazole Alkylation: Bulger, P. G., et al. "Regiocontrol in the Alkylation of 1,2,4-Triazoles."[1] Tetrahedron Letters, 2000. Context: Establishes the baseline 9:1 regioselectivity favoring N1 (distal) alkylation in the absence of directing groups. 1

-

NMR differentiation of Isomers: K. Mills & J. A.[1] Joule. "Heterocyclic Chemistry." Wiley, 2010. Context:[1][2] Definitive text on using NOE and coupling constants to distinguish N-alkylated isomers in heteroaromatics. 1

-

Synthesis & Properties of 1-Methyl-1,2,4-Triazoles: Synthetic Communications, 38, p. 738, 2008. Context: Provides physical data (boiling/melting points) and synthesis routes for methylated triazoles, useful for comparing physical constants of isolated isomers. 3[1][4]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-METHYL-1,2,4-TRIAZOLE CAS#: 6086-21-1 [m.chemicalbook.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

Optimizing lithiation temperature for 1-methyl-1,2,4-triazole C5 functionalization

Status: Operational Topic: Lithiation Optimization & Troubleshooting Ticket ID: TRZ-LITH-005 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Thermal Cliff"

You are likely experiencing issues because 5-lithio-1-methyl-1,2,4-triazole is a kinetically stable but thermodynamically fragile intermediate. Unlike simple aromatics, this species sits on a "thermal cliff."

-

The Sweet Spot: -78°C .[1][2] At this temperature, the C5-lithio species is stable enough to be trapped by electrophiles.

-

The Danger Zone: Above -50°C .[1] The ring becomes susceptible to fragmentation (retro-cycloaddition), often ejecting nitrogen or rearranging into acyclic ketenimine-type species.[1]

-

The Mechanism: The N4 nitrogen exerts a strong inductive effect, making the C5 proton the most acidic site (pKa ~32-35).[1] However, the resulting anion's stability is heavily dependent on solvent coordination and temperature.

Module 1: Critical Parameters & FAQ

Q1: Why does my reaction turn dark/tarry when I let it warm up before adding the electrophile?

A: You have triggered Ring Fragmentation. The 5-lithio-1,2,4-triazole ring is not indefinitely stable. If the internal temperature rises above -60°C before the electrophile is added, the ring can open. This fragmentation is often irreversible and produces reactive acyclic byproducts (ketenimines/diazo species) that polymerize or react non-selectively, resulting in a dark "tar."[1]

-

Rule: Never warm the lithiated intermediate above -78°C until the electrophile has been added and allowed to react for at least 15 minutes.

Q2: I recovered 90% Starting Material. Is n-BuLi too weak?

A: No, n-BuLi is sufficient. The issue is likely Moisture or Kinetics. The pKa of the C5 proton is estimated between 30–35.[1] n-BuLi (pKa ~50) is more than strong enough to deprotonate it quantitatively.[1]

-

Diagnosis: If you recover SM, your THF likely contained trace water (quenching the n-BuLi) or the deprotonation time was too short at -78°C.[1]

-

Fix: Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. Increase deprotonation time to 45–60 minutes at -78°C.

Q3: Can I use LDA instead of n-BuLi to improve selectivity?

A: Yes, but it is usually unnecessary. LDA is bulkier and less nucleophilic, which can help if your substrate has other electrophilic sites (like an ester group).[1] However, for simple 1-methyl-1,2,4-triazole, n-BuLi is the industry standard because the C5 proton is significantly more acidic than the C3 proton or the N-methyl protons. Selectivity is rarely the issue; stability is.[1]

Module 2: The "Gold Standard" Protocol

Objective: C5-Lithiation and Trapping with an Electrophile (E+) Scale: 10 mmol basis

| Reagent | Equivalents | Role |

| 1-Methyl-1,2,4-triazole | 1.0 | Substrate |

| n-BuLi (2.5M in Hexanes) | 1.1 | Base |

| THF (Anhydrous) | [0.2 M] | Solvent (Coordination is critical) |

| Electrophile | 1.2 | Trapping Agent |

Step-by-Step Methodology

-

System Prep: Flame-dry a 2-neck round bottom flask under an Argon/Nitrogen atmosphere.

-

Solvation: Add 1-methyl-1,2,4-triazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Cryogenics: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Deprotonation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.[1]

-

Maturation: Stir at -78°C for 45–60 minutes . Do not warm up.

-

Trapping: Add the Electrophile (1.2 equiv) (dissolved in minimal THF if solid) dropwise at -78°C.

-

Equilibration: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1-2 hours.

-

Quench: Quench with saturated NH₄Cl or water once at RT.

Module 3: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Wet THF / Atmosphere | Titrate n-BuLi before use; use fresh SPS-grade THF.[1] |

| Complex Mixture / Tar | Temp > -60°C during lithiation | Keep bath strictly at -78°C. Check thermometer accuracy. |

| Regioisomer Mix | Equilibration to C3 | Unlikely with n-BuLi at -78°C. If observed, reduce deprotonation time. |

| Precipitation at -78°C | Lithiated species aggregation | Add LiCl (solubilizer) or dilute reaction.[1] Usually not fatal if stirring is maintained.[1] |

| Electrophile didn't react | Electrophile is enolizable | If E+ has acidic protons (e.g., enolizable ketone), n-BuLi/Triazole-Li will deprotonate it instead of attacking.[1] Use non-enolizable E+ or CeCl3 additives.[1] |

Module 4: Mechanism & Failure Modes (Visualization)

The following diagram illustrates the critical branching path between successful functionalization and thermal decomposition.

Figure 1: Reaction coordinate showing the "Thermal Cliff."[1] Path A leads to the desired product, while Path B (warming without electrophile) leads to ring fragmentation.[1]

References

-

Raap, R. (1971).[1] Lithiation of 1-phenyl-1,2,4-triazoles. Canadian Journal of Chemistry, 49(11), 1792-1798.[1] Link[1]

- Context: Seminal paper establishing the stability limits of 5-lithio-1,2,4-triazoles and the risk of fragmentation at elevated temper

-

Ohta, S., Kawasaki, I., & Fukuno, A. (1988).[1] Lithiation of 1-methyl-1,2,4-triazole and its derivatives. Chemical and Pharmaceutical Bulletin.

- Context: Confirms C5-regioselectivity for the methyl deriv

-

Begtrup, M., & Larsen, P. (1990).[1] Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050-1057. Link

- Context: Comprehensive review of azole functionalization, reinforcing the -78°C requirement for lithi

-

Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Relevant sections on 1,2,4-Triazole acidity and lithiation).

- Context: Provides pKa data and compar

Sources

Stability of 5-iodo-1-methyl-1,2,4-triazole under basic conditions

The following technical guide is designed for direct application in research and development environments. It prioritizes mechanistic understanding to enable effective troubleshooting.

Executive Summary: The Stability Paradox

5-iodo-1-methyl-1,2,4-triazole is a critical heterocyclic building block, widely valued for its utility in cross-coupling reactions (Suzuki, Sonogashira) and as a precursor for complex pharmaceutical scaffolds.

The Core Challenge: While the 1,2,4-triazole ring itself possesses high aromatic stability, the 5-iodo substituent introduces a specific vector of instability. Under basic conditions, this compound does not typically undergo ring cleavage (a common misconception). Instead, it suffers from Nucleophilic Aromatic Substitution (

This guide details the degradation pathways, diagnostic signs of failure, and validated protocols for handling.

Diagnostic Guide: Is My Compound Compromised?

Before proceeding with synthesis, evaluate the material against these indicators.

| Observation | Probable Chemical Event | Technical Interpretation |

| Appearance: Yellow/Brown discoloration | Homolytic C-I Cleavage | Photolytic degradation has released elemental iodine ( |

| LC-MS: Peak at | Exposure to nucleophilic bases (e.g., | |

| LC-MS: Peak at | Halogen Dance (Isomerization) | Under strong basic conditions (non-nucleophilic), the iodine may have migrated from C5 to C3. |

| NMR: Loss of sharp singlet at | C3-H Deprotonation/Exchange | The proton at C3 is acidic. Disappearance suggests deuterium exchange or substitution at this position. |

Mechanistic Deep Dive: Degradation Pathways

To prevent degradation, one must understand the "Why." The instability of 5-iodo-1-methyl-1,2,4-triazole in base is driven by two competing mechanisms:

-

Nucleophilic Attack (The Primary Threat): The 1,2,4-triazole ring is electron-deficient. The 1-methyl group and the nitrogen atoms pull electron density, making C5 highly electrophilic. Strong nucleophiles (hydroxide, alkoxides) attack C5, expelling iodide.

-

Base-Mediated Migration (The Hidden Trap): The proton at C3 is acidic (

in DMSO, but accessible with organolithiums). Deprotonation generates a carbanion that can trigger a "Halogen Dance," moving the iodine to the thermodynamically more stable position or leading to polymerization.

Pathway Visualization

The following diagram illustrates the divergent pathways based on the type of base used.

Figure 1: Divergent degradation pathways of 5-iodo-1-methyl-1,2,4-triazole dependent on environmental triggers (Nucleophiles vs. Bases vs. Light).

Validated Handling Protocols

Protocol A: Safe Storage (The "Golden" Standard)

Rationale: Prevents photolytic cleavage and moisture-induced hydrolysis.

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Atmosphere: Purge with Argon (preferred over Nitrogen due to density) before sealing.

-

Temperature: Store at

. -

Desiccant: Store the vial inside a secondary jar containing activated silica gel or

.

Protocol B: Reaction Setup (Minimizing Side Reactions)

Rationale: Avoids

-

Solvent Selection: Use anhydrous 1,4-dioxane or Toluene. Avoid nucleophilic solvents like alcohols (MeOH, EtOH) or water.

-

Base Selection:

-

Recommended:

(mild, steric bulk reduces nucleophilicity), -

Avoid: NaOH, KOH, NaOMe, NaOEt (Strong nucleophiles will displace Iodine).

-

-

Order of Addition:

Troubleshooting FAQ

Q1: I am running a Suzuki coupling using

Q2: Can I use n-Butyllithium (n-BuLi) to perform a metal-halogen exchange?

A: Proceed with extreme caution. n-BuLi is nucleophilic and can attack the methyl group or the ring. Furthermore, it may deprotonate the C3 position before exchanging the iodine at C5, leading to a mixture of lithiated species.

Fix: Use i-PrMgCl·LiCl (Turbo Grignard) at

Q3: My compound turned pink/violet on the bench. Is it ruined?

A: The color indicates the release of elemental Iodine (

Q4: Why is the 1-methyl group important for stability?

A: If the triazole were N-unsubstituted (N-H), the base would simply deprotonate the Nitrogen (

References

-

Synthesis and Reactivity of 5-iodo-1,2,3-triazoles: Title: Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion.[9] Source: Journal of Organic Chemistry (via PubMed) URL:[Link]

-

Triazole pKa and Acidity Studies: Title: Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents. Source: Ovidius University Annals of Chemistry URL:[Link]

-

Nucleophilic Substitution Patterns: Title: Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts. Source: ChemRxiv URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Iodo-1-methyl-1h-1,2,3-triazole [myskinrecipes.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. 5-Iodo-1-methyl-4-(2-methylpropyl)triazole | C7H12IN3 | CID 153740233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of 5-iodo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, a definitive understanding of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 5-iodo-1-methyl-1H-1,2,4-triazole, this structural elucidation underpins structure-activity relationship (SAR) studies, guides rational drug design, and is a cornerstone of intellectual property. This guide provides an in-depth comparison of analytical techniques for the crystal structure analysis of this target compound, offering insights into the experimental nuances and the strategic selection of methodologies.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1][2] It provides a high-resolution map of electron density, from which bond lengths, bond angles, and the overall molecular conformation can be determined with exceptional accuracy.[3]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol, adapted from established methodologies for similar small organic molecules, outlines the critical steps.[4]

1. Crystal Growth: The Foundation of Quality Data

High-quality single crystals are the prerequisite for a successful SCXRD experiment.[5] For this compound, a slow evaporation technique is often a good starting point.

-

Procedure:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture). The choice of solvent is critical and may require screening.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with parafilm.

-

Puncture the parafilm with a few small holes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and allow crystals to form over several days.

-

-

Causality: Slow crystal growth is essential to minimize defects and ensure a well-ordered crystal lattice, which is necessary for sharp diffraction spots and high-quality data.[5]

2. Data Collection: Probing the Crystal Lattice

Once a suitable crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on a diffractometer for data collection.[2]

-

Procedure:

-

A single crystal is carefully selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal through a series of angles.[4]

-

A detector records the diffraction pattern, which consists of a series of spots of varying intensities.[1]

-

3. Structure Solution and Refinement: From Diffraction to Molecular Structure

The collected diffraction data is then processed to solve and refine the crystal structure.

-

Procedure:

-

The diffraction data is integrated to determine the intensities of the reflections.

-

The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Visualization of the SCXRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis: The Influence of Halogen Substitution

The presence and nature of a halogen substituent can significantly influence the crystal packing and intermolecular interactions. While specific experimental data for this compound is not publicly available, we can draw comparisons with other halogenated triazoles to understand the expected trends.

| Parameter | 5-chloro-1-methyl-1H-1,2,4-triazole (Hypothetical) | 5-bromo-1-methyl-1H-1,2,4-triazole (Hypothetical) | This compound (Hypothetical) |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/c | Pnma |

| Unit Cell Volume (ų) | ~320 | ~330 | ~340 |

| Dominant Intermolecular Interactions | C-H···N, C-H···Cl | C-H···N, C-H···Br | C-H···N, C-I···N (Halogen Bonding) |

Note: The data in this table is illustrative and based on general trends observed in halogenated heterocyclic compounds. The actual values for these specific compounds would require experimental determination.

The larger and more polarizable iodine atom in this compound is expected to participate in stronger halogen bonding interactions, which can significantly influence the crystal packing arrangement.

Alternative and Complementary Techniques

While SCXRD is the definitive method, other techniques provide valuable and often complementary information, especially when single crystals are not readily obtainable.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[6] It is particularly useful for phase identification, assessing sample purity, and can, in some cases, be used for structure determination.[7][8]

-

Advantages over SCXRD:

-

Does not require single crystals.

-

Provides information about the bulk sample.

-

Faster sample preparation and data collection.

-

-

Limitations:

-

Provides a one-dimensional diffraction pattern, leading to peak overlap and reduced resolution compared to SCXRD.

-

Structure solution from powder data is more challenging for complex organic molecules.[7]

-

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the local atomic environment in solid materials.[9] It is highly sensitive to the local structure and can provide information that is complementary to diffraction methods.

-

Advantages:

-

Can be used to study both crystalline and amorphous materials.

-

Provides information about the number of crystallographically independent molecules in the asymmetric unit.

-

Can be used to probe intermolecular interactions and molecular dynamics.[10]

-

-

Limitations:

-

Does not directly provide a three-dimensional structure.

-

Spectra can be complex and require specialized techniques for interpretation.[11]

-

Logical Relationship of Analytical Techniques

Caption: Interplay of analytical techniques for structural analysis.

Conclusion